

Application Notes and Protocols: PROTAC CDK9 Degradar-6 in Combination Cancer Therapies

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Compound of Interest

Compound Name: PROTAC CDK9 degrader-6

Cat. No.: B12388777

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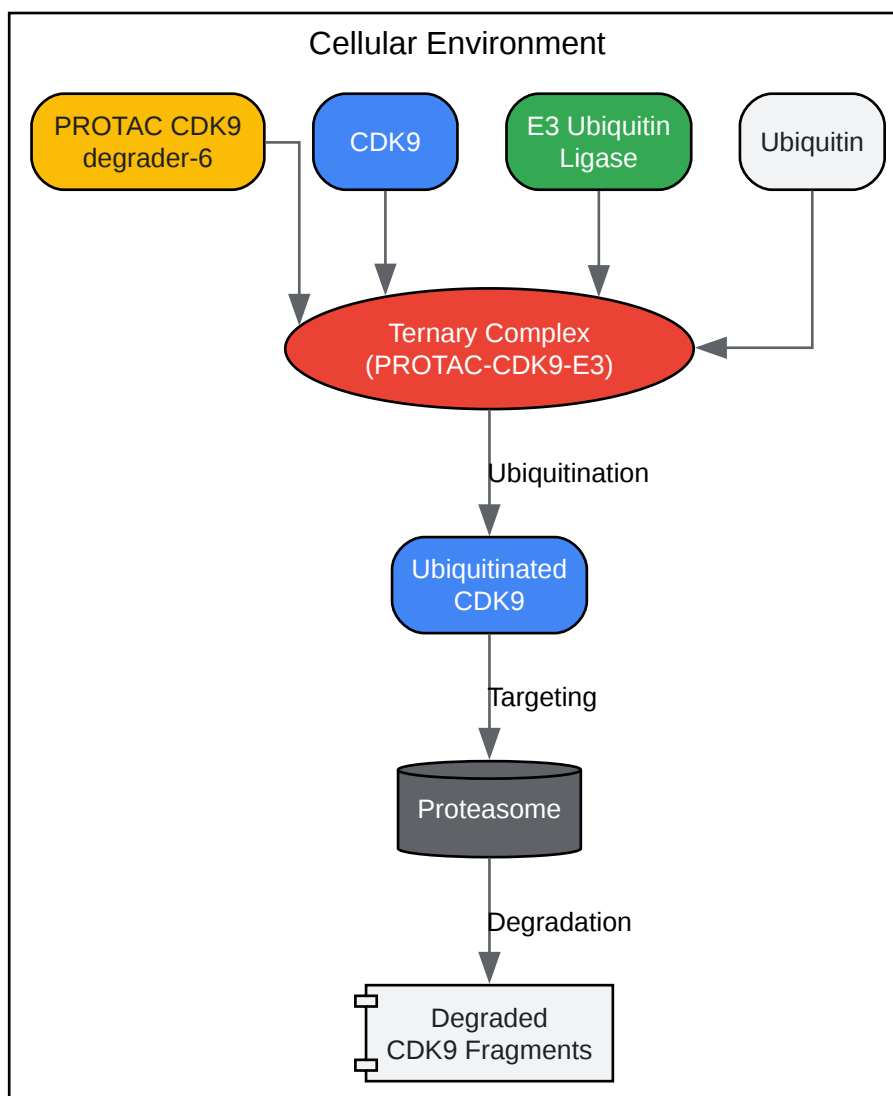
For Researchers, Scientists, and Drug Development Professionals

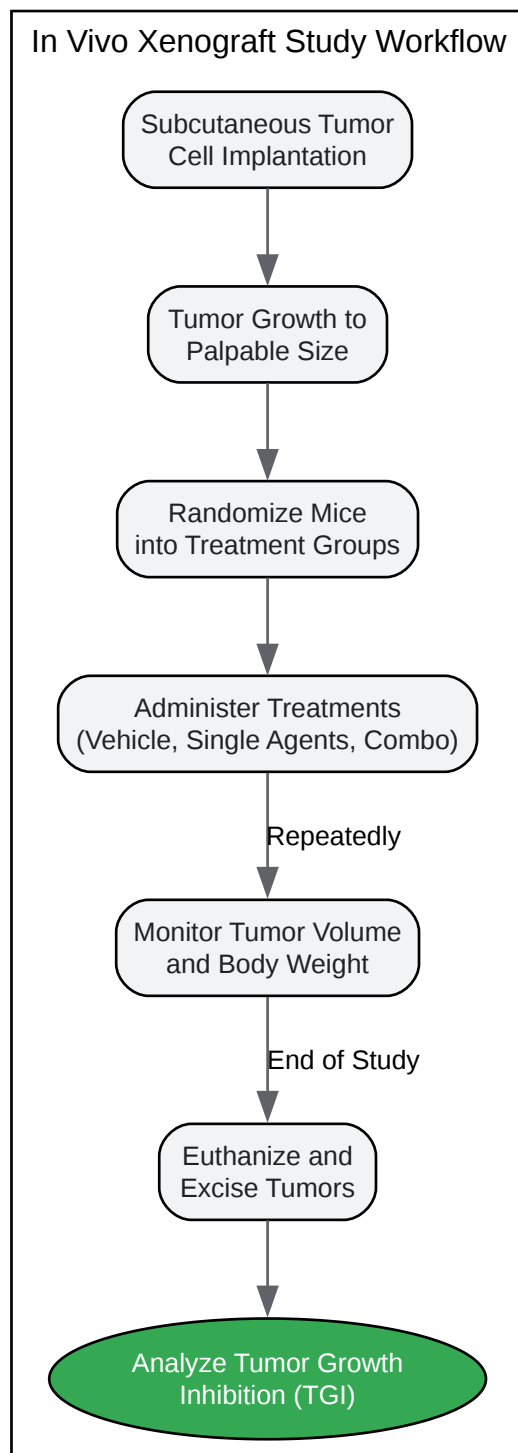
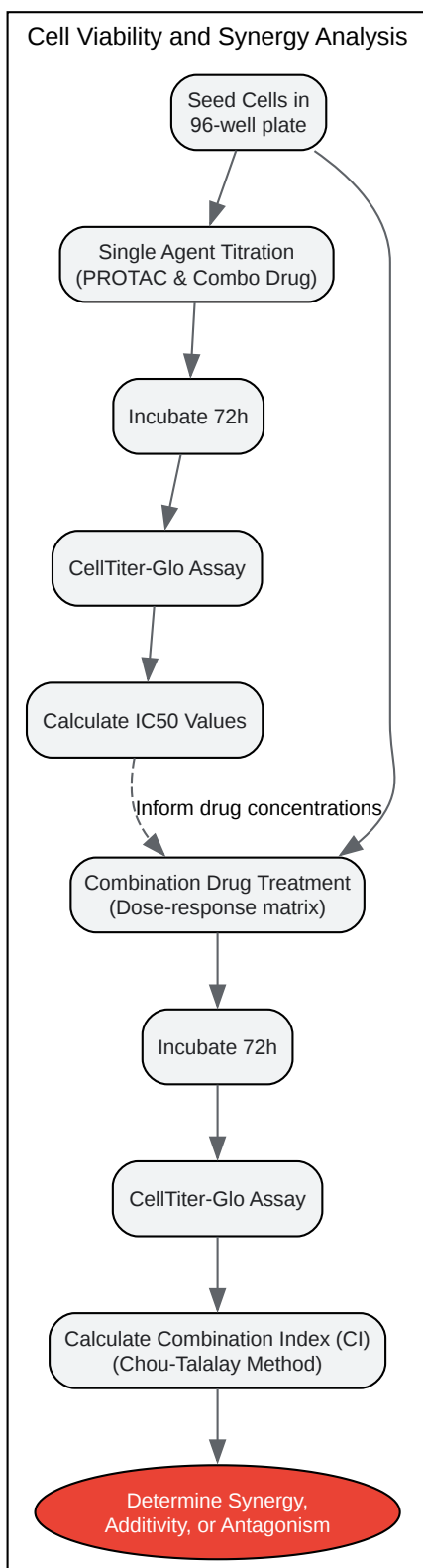
Introduction

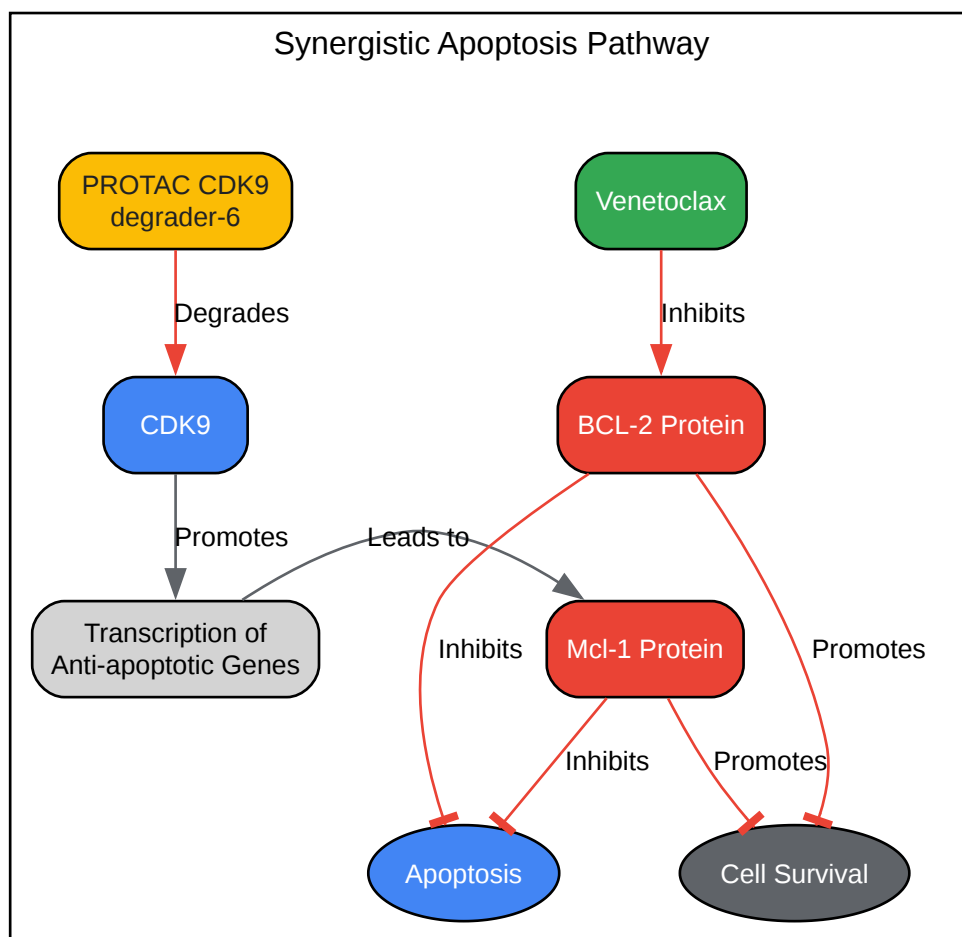
PROTAC CDK9 degrader-6 is a potent and selective degrader of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.^[1] By inducing the proteasomal degradation of CDK9, this PROTAC (Proteolysis Targeting Chimera) effectively downregulates the expression of anti-apoptotic proteins, such as Mcl-1, making it a promising agent in cancer therapy.^[1] The therapeutic potential of **PROTAC CDK9 degrader-6** can be significantly enhanced through strategic combination with other anticancer agents. This document provides detailed application notes and experimental protocols for investigating the synergistic effects of **PROTAC CDK9 degrader-6** in combination with other cancer therapies.

Mechanism of Action: **PROTAC CDK9 Degradar-6**

PROTAC CDK9 degrader-6 is a heterobifunctional molecule that consists of a ligand that binds to CDK9, a linker, and a ligand that recruits an E3 ubiquitin ligase. Upon entering the cell, it forms a ternary complex with CDK9 and the E3 ligase, leading to the ubiquitination of CDK9. This "tagging" with ubiquitin marks CDK9 for degradation by the proteasome, resulting in its clearance from the cell.







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References

- 1. medchemexpress.com [medchemexpress.com]
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